L-丝氨酸 -13C3,15N

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

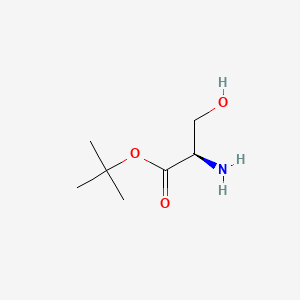

L-Serine is a nonessential amino acid used in the biosynthesis of proteins . It contains an α-amino group, a carboxyl group, and a side chain consisting of a hydroxymethyl group, classifying it as a polar amino acid . It can be synthesized in the human body under normal physiological circumstances . L-Serine is an indispensable neurotrophic factor and a precursor for neurotransmitters .

Synthesis Analysis

The biosynthesis of L-serine starts with the oxidation of 3-phosphoglycerate (an intermediate from glycolysis) to 3-phosphohydroxypyruvate and NADH by phosphoglycerate dehydrogenase . Reductive amination of this ketone by phosphoserine transaminase yields 3-phosphoserine which is hydrolyzed to serine by phosphoserine phosphatase . In bacteria such as E. coli, these enzymes are encoded by the genes serA, serC, and serB .Molecular Structure Analysis

L-Serine has a molecular formula of C3H7NO3 . It is structurally similar to alanine but with a hydroxyl group on the carbon β . It forms a polar residue with a slightly acidic alcohol function that can be phosphorylated in O-phosphoserine .Chemical Reactions Analysis

L-Serine plays a versatile role in intermediary metabolism in eukaryotic cells, serving as a building block for protein synthesis and as a precursor for molecules that are essential for cell proliferation, growth, differentiation, and function . It is also involved in the synthesis of compounds such as one-carbon units and purines .Physical And Chemical Properties Analysis

L-Serine appears as white crystals or powder and is soluble in water . It has a density of 1.603 g/cm3 at 22 °C and a melting point of 246 °C .科学研究应用

代谢途径追踪

稳定的同位素(如 L-丝氨酸 -13C3,15N)是追踪代谢途径的宝贵工具。它们用于研究活生物体中氨基酸的代谢,使研究人员能够了解丝氨酸在各种代谢过程中(包括蛋白质合成、甲基化反应和能量产生)的作用。例如,将 this compound 纳入细胞成分可以详细分析丝氨酸的代谢命运及其对其他生物分子合成的贡献 (Halliday 和 Rennie,1982).

蛋白质合成和周转

标记的丝氨酸分子还用于研究蛋白质合成和周转。通过纳入新合成的蛋白质中,this compound 允许研究人员测量细胞内蛋白质产生和降解的速率。此应用对于理解蛋白质稳态及其在癌症和神经退行性疾病等疾病中的失调至关重要 (Shibata 和 Fukuwatari,2012).

酶活性及机制

同位素标记的 L-丝氨酸可作为底物,用于研究各种酶(包括丝氨酸羟甲基转移酶和丝氨酸外消旋酶)的活性及机制。通过追踪 this compound 的掺入或转化,研究人员可以阐明酶动力学、底物特异性和突变或抑制剂对酶功能的影响。此知识对于开发针对酶相关病理的新治疗策略至关重要 (Jablaoui 等,2018).

神经传递和脑功能

This compound 用于研究丝氨酸在神经传递和脑功能中的作用。丝氨酸充当神经递质 D-丝氨酸合成的前体,后者是大脑中 NMDA 受体的共激动剂。使用同位素标记的丝氨酸,研究人员可以追踪 D-丝氨酸的合成和释放,从而阐明其参与突触可塑性、学习和记忆的过程。此研究对于理解神经精神疾病和开发靶向治疗具有重要意义 (Boks 等,2007).

作用机制

Target of Action

L-Serine is a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ . It also acts as an endogenous agonist at the inhibitory glycine receptor .

Mode of Action

L-Serine interacts with its targets, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . It is involved in the biosynthesis of purines, pyrimidines, and other amino acids . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine .

Biochemical Pathways

L-Serine is produced via the phosphorylated pathway in the mammalian brain, employing 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . The reaction is driven toward 3-phosphohydroxypyruvate due to its consumption by downstream pathway steps . L-Serine also enters into the TCA cycle and accelerates the production of NADH .

Pharmacokinetics

The pharmacokinetics of L-Serine after oral administration were well described by a two-compartment model with zero-order absorption and linear elimination . The endogenous production of L-Serine was well explained by continuous zero-order production at a rate of 0.287 g/h . The elimination half-life of L-Serine ranges between 1.85 and 14.81 hours .

Result of Action

L-Serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-Serine and its downstream products has been linked to severe neurological deficits . It promotes survival in a concentration-dependent manner, concomitant with the upregulation of the pro-survival gene product, BCL2L2 .

Action Environment

The action of L-Serine is influenced by various environmental factors. For instance, L-Serine uptake from blood across the blood-brain barrier is inefficient when compared to other essential amino acids . Furthermore, the combination of L-Serine with certain compounds can increase the NAD+/NADH ratio, disrupt the Fe-S clusters, and increase the production of endogenous reactive oxygen species .

属性

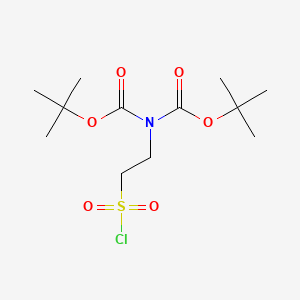

| { "Design of the Synthesis Pathway": "The synthesis of L-Serine -13C3,15N can be achieved by introducing 13C and 15N isotopes into the serine molecule through a series of reactions.", "Starting Materials": [ "L-Serine", "13C-labeled formaldehyde", "15N-labeled ammonia", "Sodium cyanoborohydride" ], "Reaction": [ "Step 1: Reaction of L-Serine with 13C-labeled formaldehyde in the presence of sodium cyanoborohydride to form L-Serine -13C3", "Step 2: Reaction of L-Serine -13C3 with 15N-labeled ammonia in the presence of sodium cyanoborohydride to form L-Serine -13C3,15N", "Step 3: Purification of the final product using chromatography or other suitable methods" ] } | |

CAS 编号 |

202407-34-9 |

分子式 |

C3H7NO3 |

分子量 |

109.063 |

IUPAC 名称 |

(2S)-2-azanyl-3-hydroxypropanoic acid |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |

InChI 键 |

MTCFGRXMJLQNBG-UVYXLFMMSA-N |

SMILES |

C(C(C(=O)O)N)O |

同义词 |

(-)-Serine -13C3,15N; (S)-2-Amino-3-hydroxypropanoic Acid -13C3,15N; (S)-Serine -13C3,15N; (S)-α-Amino-β-hydroxypropionic Acid -13C3,15N; 1: PN: US20090069547 PAGE: 10 Claimed Protein -13C3,15N; 225: PN: EP2071334 SEQID: 242 Claimed Protein -13C3,15N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)

![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)